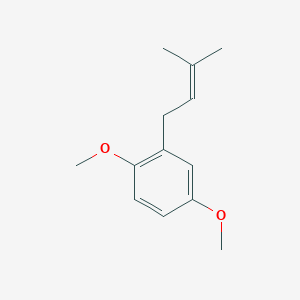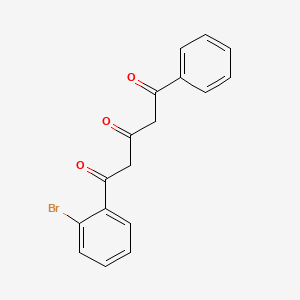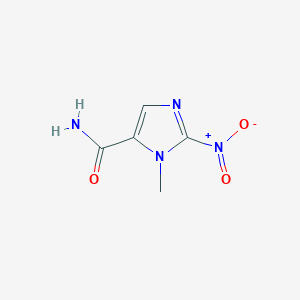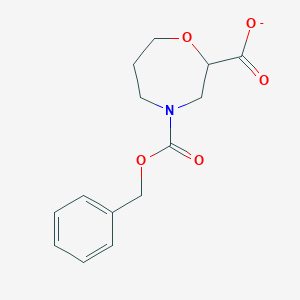
1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)-: is an organic compound with the molecular formula C13H18O2 It is a derivative of benzene, featuring two methoxy groups and a 3-methyl-2-buten-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- can be achieved through a Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene reacts with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications. Research into its potential therapeutic effects is ongoing .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and polymers .
Wirkmechanismus
The mechanism by which BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- exerts its effects involves interactions with various molecular targets. The methoxy groups and the alkyl chain can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxybenzene: A simpler derivative with only two methoxy groups.
1,4-Dimethoxy-2-methylbenzene: Similar structure but with a methyl group instead of the 3-methyl-2-buten-1-yl substituent.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another derivative with a different alkyl substituent.
Uniqueness: BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- is unique due to the presence of both methoxy groups and the 3-methyl-2-buten-1-yl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
79233-13-9 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H18O2/c1-10(2)5-6-11-9-12(14-3)7-8-13(11)15-4/h5,7-9H,6H2,1-4H3 |
InChI-Schlüssel |
PWTDGJPYEZAUKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)

![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)



